molecular formula C24H27FN4O2 B1674728 Lensiprazine CAS No. 327026-93-7

Lensiprazine

Cat. No. B1674728
M. Wt: 422.5 g/mol
InChI Key: SDAMYSWGWHXMRT-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lansoprazole is a proton pump inhibitor used to treat certain conditions where there is too much acid in the stomach. It is used to treat duodenal and gastric ulcers, gastric ulcers caused by NSAID use, erosive esophagitis, and gastroesophageal reflux disease (GERD) .


Molecular Structure Analysis

The molecular formula of Lansoprazole is C16H14F3N3O2S . The geometrical parameters of Lansoprazole obtained by DFT calculation are compared with single crystal XRD data .


Chemical Reactions Analysis

The chemical reactions involving Lansoprazole are complex and involve various groups present in the molecule .


Physical And Chemical Properties Analysis

Lansoprazole has a molecular formula of C24H27FN4O2, an average mass of 422.495 Da, and a monoisotopic mass of 422.211792 Da .

Scientific Research Applications

Pharmacological Profile

Lensiprazine, also known as cariprazine, is a novel atypical antipsychotic drug primarily used for the treatment of schizophrenia and bipolar disorder. It acts as a dopamine D3-preferring D3/D2 receptor partial agonist, which makes it unique compared to other antipsychotic medications. Cariprazine's pharmacological profile is characterized by its preference for the D3 receptor, though it also has partial agonist activity at serotonin 5-HT1A receptors. This distinct mechanism of action underlies its efficacy in various psychiatric conditions (McCormack, 2015).

Efficacy in Schizophrenia

Several randomized controlled trials have demonstrated the effectiveness of lensiprazine in treating schizophrenia. These studies have shown significant improvements in schizophrenia symptoms, including positive and negative syndrome scale (PANSS) total scores, when compared with placebo. Notably, lensiprazine's efficacy extends beyond acute treatment, as it has also been found effective in the maintenance treatment of schizophrenia, reducing the risk of relapse (Citrome, 2018).

Utility in Bipolar Disorder

Lensiprazine has shown efficacy in the treatment of manic or mixed episodes associated with bipolar I disorder. Clinical trials have indicated its superiority over placebo in managing these symptoms, further supporting its role as a versatile treatment option for bipolar disorder as well as schizophrenia (Citrome, 2013).

Potential in Major Depressive Disorder

Emerging evidence suggests the utility of lensiprazine as an adjunctive therapy in patients with major depressive disorder (MDD) who have an inadequate response to standard antidepressants. Randomized, double-blind, placebo-controlled studies indicate that lensiprazine, particularly at higher doses, can effectively reduce depression severity as measured by the Montgomery-Asberg Depression Rating Scale (MADRS) (Durgam et al., 2016).

Safety And Hazards

Lansoprazole is generally safe for use but it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

(2R)-8-[4-[3-(5-fluoro-1H-indol-3-yl)propyl]piperazin-1-yl]-2-methyl-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN4O2/c1-16-24(30)27-21-5-2-6-22(23(21)31-16)29-12-10-28(11-13-29)9-3-4-17-15-26-20-8-7-18(25)14-19(17)20/h2,5-8,14-16,26H,3-4,9-13H2,1H3,(H,27,30)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDAMYSWGWHXMRT-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(O1)C(=CC=C2)N3CCN(CC3)CCCC4=CNC5=C4C=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)NC2=C(O1)C(=CC=C2)N3CCN(CC3)CCCC4=CNC5=C4C=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60186379
Record name Lensiprazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60186379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lensiprazine

CAS RN

327026-93-7
Record name Lensiprazine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0327026937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lensiprazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60186379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LENSIPRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N47MW76OGX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lensiprazine
Reactant of Route 2
Reactant of Route 2
Lensiprazine
Reactant of Route 3
Reactant of Route 3
Lensiprazine
Reactant of Route 4
Lensiprazine
Reactant of Route 5
Lensiprazine
Reactant of Route 6
Lensiprazine

Citations

For This Compound
3
Citations
S Unni, S Aouti, S Thiyagarajan, B Padmanabhan - Journal of Biosciences, 2020 - Springer
Severe acute respiratory syndrome coronavirus (SARS-CoV-2) is an emerging new viral pathogen that causes severe respiratory disease. SARS-CoV-2 is responsible for the outbreak …
Number of citations: 46 link.springer.com
SK Debnath, M Debnath, R Srivastava… - Expert Review of Anti …, 2022 - Taylor & Francis
Introduction The ongoing epidemic of severe acute respiratory syndrome coronavirus-2 (SARS-CoV-2) creates a massive panic worldwide due to the absence of effective medicines. …
Number of citations: 2 www.tandfonline.com
V Pogacic, P Herrling - Neuro-Degenerative Diseases, 2009 - search.proquest.com
Neurodegenerative diseases are an increasingly important issue in our society. There are, however, still many obstacles on the way to finding methods for the cure. This table is …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.